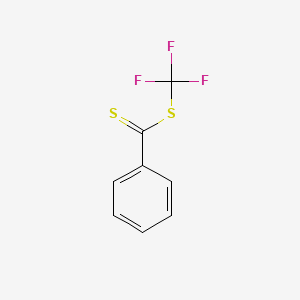
Trifluoromethyl benzenecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl benzenecarbodithioate is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzenecarbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl benzenecarbodithioate typically involves the reaction of benzenecarbodithioic acid with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl benzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, thiols, and substituted benzenecarbodithioates .
Scientific Research Applications
Trifluoromethyl benzenecarbodithioate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyl benzenecarbodithioate involves its interaction with molecular targets through its trifluoromethyl and carbodithioate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- Trifluoromethyl benzoate
- Trifluoromethyl benzene
- Trifluoromethyl phenyl sulfide
Comparison: Trifluoromethyl benzenecarbodithioate is unique due to the presence of both trifluoromethyl and carbodithioate groups, which impart distinct chemical and biological properties. Compared to trifluoromethyl benzoate and trifluoromethyl benzene, it exhibits higher reactivity and stability. The carbodithioate group also enhances its ability to form complexes with metal ions, making it more versatile in various applications .
Properties
CAS No. |
105501-63-1 |
|---|---|
Molecular Formula |
C8H5F3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
trifluoromethyl benzenecarbodithioate |
InChI |
InChI=1S/C8H5F3S2/c9-8(10,11)13-7(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
AMFYKYVWCSQMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















